molecular formula C22H30N4O3 B10981154 Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide

Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide

Cat. No.: B10981154
M. Wt: 398.5 g/mol
InChI Key: WVFGUNZVJODHLD-DDPXNHEPSA-N
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Description

Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinyl group and a quinolizinyl moiety, making it of interest for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide typically involves multiple steps:

    Formation of the Imidazolidinyl Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidinyl ring.

    Attachment of the Quinolizinyl Moiety: The quinolizinyl group is introduced through a nucleophilic substitution reaction, where the amine group of the quinolizinyl compound reacts with a suitable electrophile.

    Final Coupling: The two fragments are coupled using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of additional carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols, etc.) under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinyl and quinolizinyl groups in various chemical environments.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism by which Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinyl group may form hydrogen bonds or electrostatic interactions with active sites, while the quinolizinyl moiety could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-methylpropanamide: Similar structure but lacks the quinolizinyl group.

    N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]acetamide: Contains the quinolizinyl group but lacks the imidazolidinyl moiety.

Uniqueness

Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is unique due to the combination of the imidazolidinyl and quinolizinyl groups in a single molecule. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide

InChI

InChI=1S/C22H30N4O3/c27-20(23-15-16-7-6-14-25-13-5-4-10-19(16)25)12-11-18-21(28)26(22(29)24-18)17-8-2-1-3-9-17/h1-3,8-9,16,18-19H,4-7,10-15H2,(H,23,27)(H,24,29)/t16-,18?,19+/m0/s1

InChI Key

WVFGUNZVJODHLD-DDPXNHEPSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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